2-Methoxy-4-(methylthio)pyridine-5-boronic acid
Description
2-Methoxy-4-(methylthio)pyridine-5-boronic acid is a heterocyclic boronic acid derivative with a pyridine backbone substituted by methoxy (-OCH₃) and methylthio (-SCH₃) groups at positions 2 and 4, respectively, and a boronic acid (-B(OH)₂) group at position 4. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl and heteroaryl frameworks . Its pinacol ester derivative (CAS 1451392-19-0) is often employed to enhance stability and handling, with the molecular formula C₁₃H₂₀BNO₃S .
The structural uniqueness of this compound lies in the combination of electron-donating (methoxy) and moderately polar (methylthio) substituents, which influence its reactivity and selectivity in coupling reactions.
Properties
IUPAC Name |
(6-methoxy-4-methylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3S/c1-12-7-3-6(13-2)5(4-9-7)8(10)11/h3-4,10-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPDVMBKJLWADV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1SC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207060 | |
| Record name | Boronic acid, B-[6-methoxy-4-(methylthio)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-18-9 | |
| Record name | Boronic acid, B-[6-methoxy-4-(methylthio)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[6-methoxy-4-(methylthio)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(methylthio)pyridine-5-boronic acid typically involves the reaction of 2-methoxy-4-(methylthio)pyridine with a boron-containing reagent. One common method is the use of boronic esters, which can be prepared through the reaction of the pyridine derivative with pinacol boronate esters under mild conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(methylthio)pyridine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Substitution: The methoxy and methylthio groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF).
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
2-Methoxy-4-(methylthio)pyridine-5-boronic acid has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Explored for the development of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(methylthio)pyridine-5-boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Key Differences :
- 2-Methoxy-5-pyridineboronic acid (CAS 163105-89-3) is more widely used due to its straightforward synthesis and compatibility with diverse aryl halides .
Halogen-Substituted Analogs
Halogen substituents (e.g., Cl, F) alter electronic properties and reactivity:
Key Differences :
- Chloro substituents increase electrophilicity, enabling couplings with electron-rich partners, whereas fluoro analogs enhance metabolic stability in pharmaceuticals .
- The target compound’s methylthio group offers a balance between electron donation and steric effects, unlike halogens .
Methyl- and Methoxy-Substituted Derivatives
Methyl and methoxy groups influence solubility and steric hindrance:
Key Differences :
- The target compound’s methylthio group provides distinct electronic effects compared to methyl or methoxy groups, impacting conjugation in cross-coupling reactions .
Biological Activity
2-Methoxy-4-(methylthio)pyridine-5-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound, with the CAS number 1451392-18-9, is structurally characterized by a pyridine ring substituted with a methoxy and a methylthio group, along with a boronic acid functionality. Its unique structure positions it as a candidate for various biological applications, particularly in the fields of cancer research and drug development.
The compound's molecular formula is C₇H₈BNO₂S, and it possesses specific chemical properties that facilitate its interaction with biological targets. The presence of the boronic acid group allows for reversible binding to diols, which is critical in the modulation of biological pathways.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. It is believed to function primarily through:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
- Receptor Modulation : It can modulate receptor activities, potentially influencing signaling pathways involved in cell proliferation and survival.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. For instance, it has shown activity against murine leukemia cells.
- Antiviral Properties : There are indications of antiviral effects against viruses such as Herpes simplex and Poliovirus.
- Enzyme Interaction : The compound has been investigated for its potential to interact with enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
Case Study 1: Antitumor Activity
A study conducted on the cytotoxic effects of various boronic acids including this compound demonstrated significant antitumor activity against the P388 murine leukemia cell line. The compound exhibited an IC50 value indicating effective inhibition of cell growth.
Case Study 2: Antiviral Activity
In vitro assays have shown that this compound can inhibit the replication of Herpes simplex virus type I. The mechanism appears to involve interference with viral entry into host cells.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
